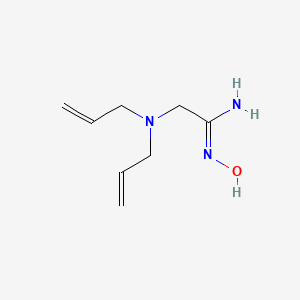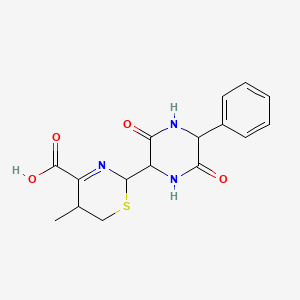
delta4-Cephalexin Diketopiperazine (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta4-Cephalexin Diketopiperazine (Technical Grade): is a derivative of cephalexin, a first-generation cephalosporin antibiotic. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delta4-Cephalexin Diketopiperazine involves the cyclization of cephalexin under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the diketopiperazine ring. Common reagents used in this process include acetic anhydride and pyridine .
Industrial Production Methods: In an industrial setting, the production of delta4-Cephalexin Diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Delta4-Cephalexin Diketopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diketopiperazines.
Scientific Research Applications
Delta4-Cephalexin Diketopiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit bacterial cell wall synthesis.
Medicine: Investigated for its potential use as an antibiotic or as a precursor in the development of new drugs.
Industry: Used in the production of high-quality reference materials and proficiency testing.
Mechanism of Action
The mechanism of action of delta4-Cephalexin Diketopiperazine involves the inhibition of bacterial cell wall synthesis. This compound targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the bacterial cell wall and eventual cell lysis .
Comparison with Similar Compounds
Cephalexin: A first-generation cephalosporin antibiotic used to treat bacterial infections.
Diketopiperazines: A class of cyclic dipeptides with diverse biological activities, including antimicrobial and anticancer properties.
Comparison: Delta4-Cephalexin Diketopiperazine is unique due to its specific structure, which combines the properties of cephalexin and diketopiperazines. This combination enhances its stability and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) |
InChI Key |
NOPWEGGWWFOKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


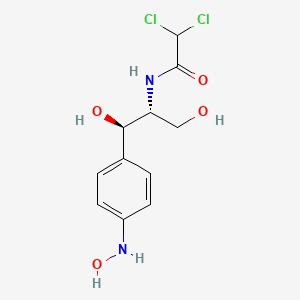
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)

![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)
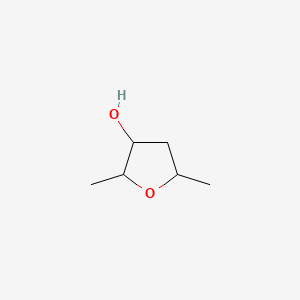
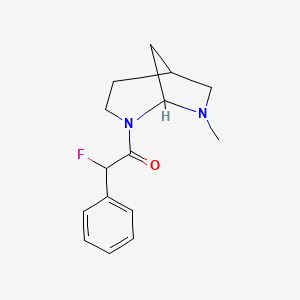
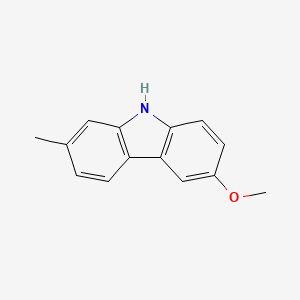
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

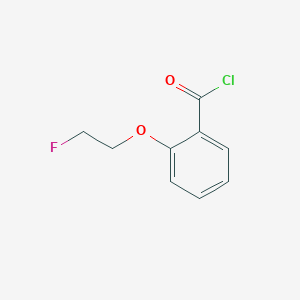
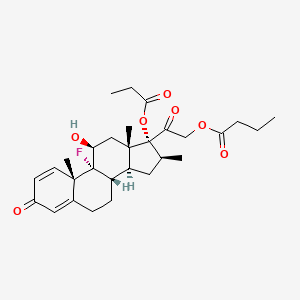

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
